Butyllithium

Descripción general

Descripción

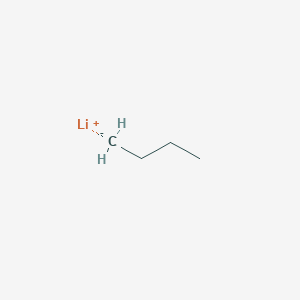

Butyllithium (C₄H₉Li) is an organolithium compound where lithium is directly bonded to a carbon atom, forming a highly reactive carbanion . It is synthesized via the reaction of butyl bromide (C₄H₉Br) with metallic lithium under inert conditions . Key applications include:

- Polymerization: As an initiator for anionic polymerization of styrene, α-methylstyrene, and isoprene, enabling the production of polymers with controlled tacticity (e.g., isotactic poly(methyl methacrylate)) .

- Organic Synthesis: Used in alkylation, lithiation, and ring-opening reactions. For example, it facilitates the synthesis of α-hydroxy esters from α-keto esters and participates in Friedländer annulation to form benzoquinoline derivatives .

- Base Preparation: Reacts with diisopropylamine to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base .

This compound is pyrophoric and requires handling under argon or nitrogen using Schlenk techniques . Its reactivity is influenced by aggregation; in apolar solvents like hexane, it forms hexamer clusters that dissociate into active monomers during polymerization .

Mecanismo De Acción

Target of Action

Butyllithium, also known as n-BuLi, is an organolithium reagent . It primarily targets organic compounds, particularly those with acidic hydrogen atoms . The compound’s primary role is to act as a strong base and a powerful nucleophile .

Mode of Action

This compound interacts with its targets through a process known as metalation, specifically lithium-hydrogen (Li/H) exchange . This process involves the removal of a proton (H+) from the target molecule by this compound, resulting in the formation of a new organolithium species . The compound can also act as a reductant, depending on the other reactants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon (C-C) bonds . The compound facilitates the formation of these bonds by acting as a nucleophile, attacking electrophilic carbon atoms in organic compounds . This process is crucial in the synthesis of complex organic molecules.

Pharmacokinetics

In the context of its use in chemical reactions, this compound is known to react rapidly and reversibly with various substrates .

Result of Action

The action of this compound results in the formation of new organolithium compounds, which are valuable intermediates in organic synthesis . These compounds can be used to create a wide range of products, from pharmaceuticals to polymers .

Action Environment

The action of this compound is highly dependent on the environment in which the reaction takes place. The compound is highly reactive and can spontaneously combust in air . Therefore, reactions involving this compound are typically conducted under an inert atmosphere (like nitrogen or argon) and in aprotic solvents like diethyl ether and tetrahydrofuran (THF) . The presence of polar cosolvents can also influence the rate of metalation and the subsequent reactions of the organolithium reagents .

Análisis Bioquímico

Biochemical Properties

Butyllithium is a strongly basic and nucleophilic reagent due to the highly polar nature of its carbon–lithium bond . It is valued for its ability to generate other functionalized organolithium compounds by metalation . The carbanions generated by deprotonation are valuable intermediates for a wide range of chiral transformations and other organic reactions .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the deprotonation of weakly acidic protons present in aldehydes, ketones, sulfones, nitriles, and other compounds . This results in the generation of carbanions, which are valuable intermediates for a wide range of transformations .

Temporal Effects in Laboratory Settings

This compound is a pyrophoric reagent and must be handled under rigorously dry conditions to prevent it from igniting upon exposure to air . When this compound is exposed to air or moisture during preparation or storage, its concentration can be diminished, leading to an inaccurate amount being used in a reaction .

Actividad Biológica

Butyllithium (BuLi) is a highly reactive organolithium compound widely used in organic synthesis. Its unique properties allow it to act as a strong nucleophile and base, facilitating various chemical reactions. However, its biological activity has been less extensively studied. This article reviews the biological effects of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and safety considerations.

This compound is typically available as a solution in hydrocarbons, such as hexane or pentane. It is classified as an organolithium reagent and has a molecular formula of C₄H₉Li. The compound exhibits significant reactivity due to the presence of lithium, which can form strong bonds with electronegative atoms.

Biological Activity Overview

Research indicates that this compound may have several biological activities, particularly in the context of drug synthesis and modification:

- Anticancer Activity : Some studies suggest that this compound can be used to synthesize compounds with anticancer properties. For instance, its ability to form nucleophiles allows it to participate in reactions that yield biologically active molecules, such as β-lactones, which have shown promise in cancer treatment .

- Neuroprotective Effects : There are indications that this compound might exert neuroprotective effects through the modulation of nitric oxide synthase (NOS) pathways. This could potentially lead to reduced pain and inflammation .

- Mechanistic Studies : Detailed mechanistic studies have been conducted to understand how this compound interacts with various substrates. For example, it has been shown to effectively deprotect N-Boc groups in the presence of certain substrates, indicating its utility in synthetic organic chemistry .

Case Studies

- Synthesis of Anticancer Compounds :

- Neuroprotective Mechanisms :

Data Tables

Safety Considerations

This compound is highly reactive and poses significant safety risks. It can react violently with water and air, leading to fire hazards. Proper handling protocols must be followed when working with this compound:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Storage Conditions : this compound should be stored under inert conditions and away from moisture.

- Disposal Protocols : Waste disposal must comply with local regulations regarding hazardous materials.

Aplicaciones Científicas De Investigación

Polymerization Initiator

Anionic Polymerization

n-Butyllithium is chiefly employed as an initiator for the anionic polymerization of dienes such as butadiene and isoprene. This process is critical in the production of synthetic elastomers, including polybutadiene and styrene-butadiene copolymers. The reaction mechanism involves the formation of a reactive anion that propagates the polymer chain:

This versatility allows for the production of materials with tailored properties, making n-BuLi invaluable in the plastics and rubber industries .

Organic Synthesis

Reagent Properties

n-Butyllithium acts as a powerful nucleophile and base, facilitating various organic reactions. Its ability to deprotonate weak Brønsted acids enables it to engage in metalation reactions with C-H bonds, particularly where the resulting conjugate base is stabilized by resonance or heteroatoms .

Lithium-Halogen Exchange

Another significant application of n-BuLi is in lithium-halogen exchange reactions, where it can convert organic halides into organolithium compounds. This method is particularly useful for synthesizing aryllithium and vinyllithium reagents:

This reaction is limited primarily to bromides and iodides due to the reactivity of n-BuLi with other halogens .

Pharmaceutical Applications

n-Butyllithium's role extends into pharmaceutical chemistry, where it is utilized in synthesizing complex organic molecules. Its ability to facilitate nucleophilic additions and form new carbon-carbon bonds makes it essential for developing various active pharmaceutical ingredients (APIs) and intermediates .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Reactions/Mechanisms |

|---|---|---|

| Polymerization | Production of synthetic rubber (polybutadiene) | Anionic polymerization of dienes |

| Organic Synthesis | Deprotonation of weak acids; nucleophilic additions | Metalation; lithium-halogen exchange |

| Pharmaceuticals | Synthesis of APIs | Formation of complex organic structures |

| Safety Protocols | Handling precautions due to reactivity | Requires inert atmosphere (e.g., argon or nitrogen) |

Case Studies

- Polybutadiene Production : n-Butyllithium has been extensively studied for its efficiency in initiating the polymerization of butadiene, leading to materials with specific elastic properties suitable for tire manufacturing.

- Synthesis of Pharmaceuticals : Research has demonstrated the effectiveness of n-BuLi in synthesizing various APIs through C-C bond formation, showcasing its versatility in medicinal chemistry.

- Development of New Catalytic Methods : Recent studies have explored using n-BuLi in conjunction with gold catalysts for novel transformations involving N,O-acetals, indicating its potential in advancing synthetic methodologies .

Q & A

Basic Questions

Q. What safety protocols are critical when handling butyllithium in laboratory settings?

this compound is pyrophoric and reacts violently with air/moisture. Key safety steps include:

- Use syringes or cannulas under inert atmospheres (N₂/Ar) to transfer reagents .

- Store in sealed, flame-resistant containers with inert gas blankets. Avoid exposure to septa or rubber seals, which may degrade .

- Conduct risk assessments and ensure emergency protocols (fire extinguishers, spill kits) are accessible. Labs with standardized safety practices report 36–43% higher compliance rates .

Q. How is this compound utilized as a strong base in organometallic synthesis?

this compound deprotonates weak acids (e.g., terminal alkynes, amines) to generate reactive intermediates. For example:

- Deprotonating 1,1-diphenylethylene forms a stabilized carbanion for subsequent alkylation .

- Use stoichiometric excess (1.2–1.5 equiv.) to account for solvent impurities or side reactions. Monitor via quenching tests (e.g., Gilman test) .

Q. What methods are used to determine the concentration of commercial this compound solutions?

Titration with diphenylacetic acid or alcohol (e.g., 2-pentanol) in anhydrous THF is standard. For 23–25% active this compound in hexane:

- React with a known excess of alcohol, then back-titrate with HCl. Accuracy depends on maintaining anhydrous conditions .

Advanced Research Questions

Q. How do solvent and temperature influence this compound’s reactivity and aggregation state?

this compound exists as tetramers in ethers (e.g., THF) but dissociates into monomers in hydrocarbons. This affects reaction kinetics:

- In diethyl ether, the tetramer dominates, leading to a 0.30 reaction order in polymerization due to monomer-tetramer equilibrium .

- Lower temperatures (−78°C) favor monomeric species, enhancing nucleophilicity for stereoselective additions .

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?

Discrepancies often arise from solvent impurities or aggregation effects. Mitigation strategies include:

- Pre-treat solvents with molecular sieves or scavengers (e.g., TEMPO) to remove trace water/O₂ .

- Use kinetic probes (e.g., UV-Vis, NMR) to monitor active species. For example, this compound’s reaction with TEMPO produces butane and TEMPOBu, indicating competing radical pathways .

Q. What experimental designs minimize side reactions in this compound-initiated polymerizations?

- Scavenger purification : Pre-treat monomers with 0.15–0.35 mmol this compound to neutralize impurities (e.g., peroxides) before initiating polymerization .

- Stoichiometric control : Adjust this compound quantities based on monomer purity. Kinetic molecular weights (Mₖ) follow , where .

Q. How do solvent donor numbers impact this compound’s basicity in lithiation reactions?

Polar solvents (e.g., HMPA) increase basicity by stabilizing Li⁺ ions, enabling deprotonation of stronger acids. However:

- HMPA decomposes with this compound, forming lithium dimethylamide, which alters reaction pathways .

- Use hexane/THF mixtures for controlled reactivity, balancing solvation and aggregation .

Q. What strategies address inconsistencies in this compound’s reaction order in organometallic syntheses?

The observed 0.30 order dependence in 1,1-diphenylethylene addition reflects tetramer-monomer equilibrium. To validate:

Comparación Con Compuestos Similares

Comparison with Other Organolithium Reagents

Methyllithium and Phenyllithium

- Reactivity : Methyllithium (CH₃Li) exhibits higher nucleophilicity due to its smaller alkyl group, but butyllithium is more commonly used for sterically demanding reactions. Phenyllithium (C₆H₅Li) preferentially adds aryl groups, as seen in the synthesis of 2-phenyl-1,8-naphthyridine .

- Selectivity : this compound shows regioselectivity in lithiation. For example, it lithiates 4-phenyl-1,2,3-thiadiazole at the 5-position at -65°C, whereas lithium diisopropylamide (LDA) may target different sites .

sec-Butyllithium

- Applications : sec-Butyllithium is used in electrophilic substitutions, such as synthesizing prenylated chromenes . Compared to n-butyllithium, it may offer enhanced selectivity in certain reactions due to its branched structure.

Comparison with Grignard Reagents (e.g., Butylmagnesium Bromide)

- Basicity and Solubility: this compound is more basic and less polar than Grignard reagents. It forms clusters in apolar solvents, while Grignard reagents (e.g., C₄H₉MgBr) remain monomeric, affecting their reaction rates .

- Reaction Outcomes: Grignard reagents typically add nucleophiles to carbonyl groups, whereas this compound can induce side reactions like retro-Michael ring-opening (e.g., in 4-chromanone alkylation) .

Comparison with Lithium Amides (e.g., LDA)

- Basicity : LDA, prepared from this compound and diisopropylamine, is a stronger base (pKa ~36) and less nucleophilic, making it ideal for deprotonating weakly acidic substrates (e.g., esters, amides) .

- Selectivity : LDA avoids nucleophilic attack, whereas this compound may participate in both deprotonation and alkylation, complicating reactions with trivalent phosphorus compounds .

Comparison with Sodium Naphthalenide

- Exfoliation Efficiency : Sodium naphthalenide exfoliates MoS₂ and WS₂ more effectively than this compound, yielding higher surface areas (88.3 m²/g vs. 62.1 m²/g for MoS₂; 190.2 m²/g vs. 36.1 m²/g for WS₂) .

- Applications : Sodium naphthalenide is preferred for high-yield exfoliation in materials science, while this compound is favored in precision polymerizations .

Data Tables

Table 1: Exfoliation Efficiency of this compound vs. Sodium Naphthalenide

| Compound | Exfoliating Agent | Surface Area (m²/g) |

|---|---|---|

| MoS₂ | This compound | 62.1 |

| MoS₂ | Sodium Naphthalenide | 88.3 |

| WS₂ | This compound | 36.1 |

| WS₂ | Sodium Naphthalenide | 190.2 |

Data sourced from surface area measurements

Table 2: Global this compound Market Overview (2023–2030)

| Parameter | Value (2023) | Projected Value (2030) |

|---|---|---|

| Production Capacity | 1,200 Tons | 2,500 Tons |

| Average Price | $85,000/Ton | $92,000/Ton |

| Key Applications | Polymers (45%), Pharmaceuticals (30%), Electronics (25%) |

Data adapted from market analysis

Propiedades

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEDOFVPSDKWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Record name | n-butyllithium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-butyllithium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026821 | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Available in solution of C5 to C7 hydrocarbons; [Hawley] In cyclohexane solution: Water-white to pale yellow liquid with a petroleum-like odor; [CAMEO] In n-hexane solution: Yellow liquid; [MSDSonline] | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-72-8 | |

| Record name | Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09W9A6B8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.